molecular formula C12H25NO2 B8776900 N-(2-Hydroxyethyl)decanamide CAS No. 7726-08-1

N-(2-Hydroxyethyl)decanamide

Cat. No. B8776900
CAS RN: 7726-08-1
M. Wt: 215.33 g/mol
InChI Key: LMVSBYPDMNAXPF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)decanamide, also known as Dodecanamide, N-(2-hydroxyethyl)-, is a chemical compound with the formula C14H29NO2 . It is also known by other names such as Lauramide MEA, Lauric acid ethanolamide, Lauric acid monoethanolamide, and Lauric acid monoethanolamine .


Synthesis Analysis

While specific synthesis methods for N-(2-Hydroxyethyl)decanamide were not found in the search results, a series of N‐(2‐hydroxyethyl)amide derivatives have been synthesized and screened for their anticonvulsant activities .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)decanamide consists of a dodecane chain (12 carbon atoms) with an amide group at one end and a 2-hydroxyethyl group attached to the nitrogen atom of the amide group .


Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)decanamide has a molecular weight of 243.3856 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

While specific safety and hazard information for N-(2-Hydroxyethyl)decanamide was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

CAS RN

7726-08-1

Product Name

N-(2-Hydroxyethyl)decanamide

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-(2-hydroxyethyl)decanamide

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)13-10-11-14/h14H,2-11H2,1H3,(H,13,15)

InChI Key

LMVSBYPDMNAXPF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NCCO

Canonical SMILES

CCCCCCCCCC(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethanolamine (3.42 ml, 56.6 mmol) and triethylamine (5.51 ml, 39.5 mmol) in dry tetrahydrofuran (150 ml) was cooled in ice bath and decanoyl chloride (5.44 ml, 26.3 mmol) in tetrahydrofuran (50 ml) was added dropwise. The reaction mixture was stirred at room temperature overnight and filtered. The filtered solution was concentrated in vacuo. The residue was diluted with ethyl acetate (300 ml) and washed with 0.1% HCl (50 ml×3), saturated NaHCO3 (50 ml×3), brine (50 ml), and water (50 ml). The organic solution was dried over MgSO4 and solvent was removed on a rotovap. The crude product was purified by flash column chromatography, eluting with a gradient of dichloromethane/methanol (95:5) to dichloromethane/methanol (9:1) to give 5.57 g of a white solid NAE-10:0 (99% yield): Rf=0.35 in dichloromethane/methanol (95:5); 1H NMR (CDCl3) 6 6.11 (br, 1H), 3.72 (m, 2H), 3.42 (m, 2H), 3.08 (br, 1H), 2.20 (t, J=7.9 Hz, 2H), 1.64 (m, 2H), 1.26–1.29 (m, 12H), 0.88 (t, J=6.8 Hz, 3H); FT-IR (Table 1).
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
5.51 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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